An In-depth Technical Guide to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a valuable template for the design of a wide range of biologically active molecules. This scaffold is a key component in several approved drugs and clinical candidates, demonstrating its versatility and importance in modern drug discovery.[4][5][6] Notably, derivatives of this core structure have shown promise as potent inhibitors of various kinases, which are critical targets in oncology and immunology.[6][7]
This technical guide focuses on a key derivative, 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one . The strategic placement of a bromine atom on the pyrrole ring provides a versatile chemical handle for further functionalization, making this molecule a valuable building block for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and its potential applications in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
| Property | Value | Source(s) |
| CAS Number | 888721-83-3 | [8][9] |
| Molecular Formula | C₆H₄BrN₃O | [8][9] |
| Molecular Weight | 214.02 g/mol | [8][9] |
| Physical Form | Solid, white to off-white powder | [8][10] |
| Boiling Point | 378.6 ± 34.0 °C (Predicted) | [8] |
| Storage Temperature | 4°C or -20°C | [4][8] |
| Purity | Typically ≥97% | [9][11] |
| InChIKey | ISWMRQCCABXILJ-UHFFFAOYSA-N | [8] |
Spectroscopic Data: A Note on Availability
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the heterocyclic core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromine atom and the triazinone ring.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the bicyclic system. The carbon atom attached to the bromine will show a characteristic chemical shift, and the carbonyl carbon will appear at the downfield end of the spectrum.[9]
The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately a 1:1 ratio of M+ and M+2 peaks). Fragmentation patterns would likely involve the loss of CO, N₂, and other small fragments from the triazinone ring.[12][13][14]
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ from the lactam N-H.
-
C-H stretch: Absorptions for the aromatic C-H bonds.[15]
-
C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the lactam.
-
C=N and C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
While a specific, detailed experimental protocol for the synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is not widely published, the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core is well-documented.[4][16] These methods generally involve the construction of the triazinone ring onto a pre-existing pyrrole scaffold.
General Synthetic Strategy
A plausible synthetic route to 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one would likely start from a suitably substituted bromopyrrole derivative. The key steps would involve the introduction of a nitrogen-containing side chain at the N1 position of the pyrrole, followed by cyclization to form the triazinone ring.
A representative, though not specific, synthetic approach is outlined below, based on methodologies for similar structures.[3][16]
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Caption: Generalized synthetic workflow for pyrrolotriazinones.
Illustrative Experimental Protocol (Adapted from related syntheses)
The following protocol is a generalized procedure based on the synthesis of related pyrrolotriazinones and should be optimized for the specific synthesis of the 6-bromo derivative.
-
N-Amination of a Bromopyrrole Precursor: A suitable 2-substituted-4-bromopyrrole is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid or a similar reagent, in the presence of a base to yield the corresponding N-amino-bromopyrrole.
-
Formation of the Triazinone Ring: The N-amino-bromopyrrole is then reacted with a reagent that provides the remaining atoms for the triazinone ring. This can be achieved through various methods, including:
-
Reaction with an α-keto ester followed by cyclization.
-
Reaction with formamidine acetate or a similar one-carbon synthon to construct the ring.[3]
-
-
Purification: The crude product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield pure 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is dominated by the presence of the aryl bromide and the lactam functionality. The bromine atom serves as a key functional group for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[1][16] In the context of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, this reaction can be used to introduce a wide range of aryl and heteroaryl substituents at the 6-position.
dot
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Protocol:
A general procedure for a Suzuki-Miyaura coupling would involve:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water, is added.
-
Reaction Execution: The reaction mixture is heated to a temperature typically between 80-120 °C and monitored for completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2][11] This reaction is particularly useful for synthesizing arylamines and can be applied to 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one to introduce a variety of primary and secondary amines at the 6-position.
Exemplary Buchwald-Hartwig Protocol:
A typical procedure for a Buchwald-Hartwig amination would involve:
-
Reaction Setup: Under an inert atmosphere, a flask is charged with 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, the desired amine, a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide).
-
Solvent Addition: An anhydrous aprotic solvent, such as toluene or dioxane, is added.
-
Reaction Execution: The mixture is heated, typically between 80-110 °C, until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, quenched, and extracted. The crude product is then purified by standard methods.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[4][5] Derivatives of this scaffold have been investigated as inhibitors of a variety of protein kinases, including VEGFR, FGFR, and Met kinase, which are implicated in cancer cell proliferation and angiogenesis.[7]
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one serves as a key intermediate in the synthesis of these potent and selective kinase inhibitors.[17] The ability to readily modify the 6-position through cross-coupling reactions allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of modern medicinal chemistry and the lead optimization process.
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Caption: Role in the drug discovery workflow.
Conclusion and Future Perspectives
6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic design, featuring a privileged heterocyclic core and a reactive bromine handle, makes it an ideal starting material for the generation of diverse chemical libraries. While detailed experimental data for this specific compound are not widely available, the well-established chemistry of the pyrrolotriazine scaffold and aryl bromides provides a solid foundation for its use in drug discovery programs. Future research efforts will likely focus on the synthesis and biological evaluation of novel derivatives of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, with the aim of identifying new lead compounds for the treatment of cancer and other diseases.
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